1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This often involves the reaction of nitriles with hydrazides under oxidative conditions.
Coupling Reactions: The thiophene and oxadiazole rings can be coupled using various cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or other suitable methods.
Final Coupling: The final step involves the coupling of the piperidine derivative with the trifluoromethyl-substituted phenyl ethanone under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thiophene and oxadiazole rings make this compound of interest for the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone: Similar structure but with a thiophene ring at a different position.
1-(3-((3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c22-21(23,24)17-5-1-3-14(9-17)11-19(28)27-7-2-4-15(12-27)10-18-25-20(26-29-18)16-6-8-30-13-16/h1,3,5-6,8-9,13,15H,2,4,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEGOAAVUPTMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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